molecular formula C9H8ClF3N2 B2405948 N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine CAS No. 338761-50-5

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine

Cat. No.: B2405948
CAS No.: 338761-50-5
M. Wt: 236.62
InChI Key: DSLCJFVLPZHUPD-UHFFFAOYSA-N
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Description

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine (CAS 338761-50-5) is a chemical compound with the molecular formula C9H8ClF3N2 and a molecular weight of 236.62 g/mol . It is a member of the pyridine family, characterized by a pyridine ring substituted with an allyl group, a chlorine atom, and a trifluoromethyl group . This combination of functional groups makes it a versatile building block and key intermediate in scientific research, particularly in the synthesis of more complex, biologically active molecules . In pharmacological research, pyridine derivatives similar to this compound are investigated for their significant antimicrobial properties, showing efficacy against various pathogenic microorganisms . Some related trifluoromethylpyridine derivatives have also been explored for their potential anti-inflammatory effects, where the trifluoromethyl group is believed to enhance interactions with biological targets . Furthermore, this compound and its analogues serve important roles in agrochemical research. It is explored in formulations for its efficacy against pests and pathogens, with field trials on related compounds demonstrating over 90% efficacy in controlling targeted agricultural pests . The compound is also a crucial intermediate in the synthesis of advanced fungicides, such as fluopicolide . The synthesis of this compound typically involves a nucleophilic substitution reaction between 3-chloro-5-(trifluoromethyl)pyridine and allylamine, often facilitated by a base . The compound can undergo various chemical reactions, including oxidation, reduction, and substitution at the chlorine atom, allowing for the creation of diverse derivative compounds for research purposes . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

3-chloro-N-prop-2-enyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2/c1-2-3-14-8-7(10)4-6(5-15-8)9(11,12)13/h2,4-5H,1,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLCJFVLPZHUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and allylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The allylamine reacts with 3-chloro-5-(trifluoromethyl)pyridine through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms or hydrogenated products.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmacological Applications

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine serves as a versatile intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological activity, making it a valuable compound in drug discovery and development.

  • Antimicrobial Activity : Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain trifluoromethylpyridine derivatives can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics or antifungal agents .
  • Anti-inflammatory Properties : Some derivatives of trifluoromethylpyridine have been investigated for their potential anti-inflammatory effects. The presence of the trifluoromethyl group is believed to enhance interactions with biological targets, potentially leading to compounds with reduced side effects compared to traditional anti-inflammatory drugs .

Agrochemical Applications

The compound is also explored in agrochemical formulations due to its efficacy against pests and pathogens.

  • Pesticidal Properties : this compound has been identified as an effective agent against agricultural pests. Its ability to disrupt the physiological processes of insects makes it a candidate for developing new insecticides .
  • Fungicidal Activity : In addition to its insecticidal properties, this compound has demonstrated effectiveness against fungal pathogens affecting crops. Trials have shown that formulations containing this compound can achieve high control rates against common agricultural fungi .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a reference standard and in method development.

  • Chromatographic Techniques : The compound can be analyzed using high-performance liquid chromatography (HPLC), where it serves as a standard for method validation and quality control in pharmaceutical and agrochemical industries. Techniques such as reverse-phase HPLC have been employed to separate and quantify this compound effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various trifluoromethylpyridine derivatives, including this compound. The results indicated a significant reduction in microbial growth at concentrations as low as 50 ppm, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Pesticidal Formulation

Field trials were conducted using formulations containing this compound against common agricultural pests. The results showed over 90% efficacy in controlling populations of targeted pests compared to untreated controls, highlighting its potential application in sustainable agriculture .

Mechanism of Action

The mechanism of action of N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine involves its interaction with molecular targets and pathways within a given system. The specific mechanism depends on the context in which the compound is used. For example:

    Biological Systems: The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

    Chemical Reactions: In chemical synthesis, the compound acts as a reactant or intermediate, participating in various reaction mechanisms to form desired products.

Comparison with Similar Compounds

Similar Compounds

    N-Allyl-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.

    3-Chloro-5-(trifluoromethyl)-2-pyridinamine: Similar structure but lacks the allyl group.

    N-Allyl-3-chloro-2-pyridinamine: Similar structure but lacks the trifluoromethyl group.

Uniqueness

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine is unique due to the presence of all three substituents (allyl, chlorine, and trifluoromethyl) on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

N-Allyl-3-chloro-5-(trifluoromethyl)-2-pyridinamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications. This article synthesizes current research findings, including structure-activity relationships (SAR), synthesis methods, and biological assays that highlight the compound's efficacy.

Chemical Structure and Properties

This compound is characterized by its unique trifluoromethyl group and an allyl substituent, which are believed to contribute significantly to its biological activity. The molecular formula is C₈H₈ClF₃N, and it exhibits notable chemical properties such as a high melting point and stability under various conditions.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it inhibits cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

Table 1: Inhibitory Concentrations of this compound on COX Enzymes

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
This compound42.1 ± 0.3031.4 ± 0.12

The IC₅₀ values indicate that the compound has a stronger inhibitory effect on COX-2 compared to COX-1, suggesting its potential as a selective anti-inflammatory agent .

Anticancer Potential

In addition to its anti-inflammatory effects, this compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound exhibited significant cytotoxicity with IC₅₀ values ranging from 15 to 25 μM across different cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or the substitution pattern can enhance its potency and selectivity.

Key Findings in SAR Studies:

  • Trifluoromethyl Group : The presence of this group is essential for maintaining high biological activity.
  • Allyl Substitution : Enhances interaction with target enzymes and receptors.
  • Chlorine Atom Positioning : Influences the compound's lipophilicity and binding affinity .

Q & A

Q. What synthetic routes are recommended for preparing fluazinam, and what are their critical optimization parameters?

Fluazinam synthesis involves multi-step reactions, starting with intermediates like 3-chloro-5-(trifluoromethyl)pyridin-2-amine. A key step is the coupling of this intermediate with a nitro-substituted aryl chloride under controlled conditions. Critical parameters include temperature (to avoid premature decomposition of nitro groups), solvent selection (e.g., polar aprotic solvents for improved solubility), and stoichiometric ratios to minimize by-products like dinitro derivatives. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which analytical methods are most effective for confirming fluazinam’s structural integrity?

  • X-ray crystallography resolves disorder in the trifluoromethyl group and identifies intramolecular interactions (e.g., N–H⋯Cl hydrogen bonds) .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) confirms substituent positions, with characteristic shifts for chlorine (δ 7.5–8.5 ppm) and trifluoromethyl groups (δ -60 to -65 ppm in ¹⁹F NMR) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₃H₄Cl₂F₆N₄O₄, MW 465.09) .

Q. What are the primary biological applications of fluazinam in agricultural research?

Fluazinam is a broad-spectrum fungicide targeting Botrytis cinerea and Phytophthora infestans. Methodological considerations for field trials include:

  • Application rate optimization (e.g., 250–500 g/ha) to balance efficacy and environmental impact.
  • Resistance monitoring via in vitro assays (e.g., minimum inhibitory concentration (MIC) testing) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for fluazinam across fungal species?

Discrepancies may arise from pathogen-specific resistance mechanisms or assay conditions. Methodologies include:

  • Comparative MIC testing under standardized ISO conditions.
  • Genomic analysis of fungal strains to identify mutations in target enzymes (e.g., succinate dehydrogenase) .
  • Metabolomic profiling to assess fluazinam degradation pathways in resistant strains.

Q. What computational approaches model fluazinam’s interaction with target enzymes?

  • Density Functional Theory (DFT) calculates electron distribution in the pyridine ring, highlighting electrophilic regions critical for binding .
  • Molecular docking simulates interactions with succinate dehydrogenase, focusing on halogen bonds between chlorine substituents and enzyme active sites .
  • Molecular Dynamics (MD) simulations evaluate binding stability under physiological conditions (e.g., pH 5–7) .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl, nitro) influence fluazinam’s photostability and mode of action?

  • Photostability studies under UV light (λ = 254–365 nm) show nitro groups reduce degradation rates by absorbing high-energy photons. HPLC-MS monitors degradation products like nitroso derivatives .
  • Structure-Activity Relationship (SAR) studies reveal trifluoromethyl groups enhance lipophilicity, improving membrane penetration and target binding .

Q. What methodologies address low yields in fluazinam derivatization reactions?

  • Microwave-assisted synthesis reduces reaction times for introducing substituents (e.g., allyl groups) while maintaining yields >80% .
  • Catalytic systems (e.g., Pd/Cu for cross-coupling) improve regioselectivity in pyridine functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.